6-O-Octanoyl-L-ascorbic acid
Overview
Description
6-O-Octanoyl-L-ascorbic acid is a derivative of L-ascorbic acid (Vitamin C) where the 6th carbon atom of the ascorbic acid molecule is esterified with octanoic acid . It plays an important role in both plant and animal physiology . It has been found to enhance the solubility of many poorly water-soluble drugs . Because of these properties, it is applicable in cosmetics and medicine .
Synthesis Analysis
The synthesis of 6-O-Octanoyl-L-ascorbic acid involves the immobilized-lipase-catalyzed condensation of ascorbic acid and octanoic acid . This method was optimized by modifying the acidity of the solvent .Molecular Structure Analysis
The molecular structure of 6-O-Octanoyl-L-ascorbic acid is similar to that of ascorbic acid, with the addition of an octanoyl group at the 6th carbon atom . The exact structure was identified by 1H-NMR, 13C-NMR, and HR-MS analyses .Scientific Research Applications
Antioxidative Properties and Applications
6-O-Octanoyl-L-ascorbic acid, a derivative of ascorbic acid, demonstrates significant antioxidative properties. Studies have shown its effectiveness in protecting substances like catechins in aqueous solutions from oxidative degradation, thereby suggesting its potential use as a food additive due to its antioxidative abilities (Watanabe et al., 2009). Its antioxidative property is also beneficial in protecting various constituents of Saint John’s Wort from oxidation, enhancing their solubility and stability, which supports its application in the pharmaceutical and cosmetic industries (Bergonzi et al., 2013).
Solubilizing Hydrophobic Drugs
This derivative has shown remarkable solubilizing properties for hydrophobic drugs, making it an attractive component in pharmaceutical formulations. It can form self-assembled aggregates in water solutions, enhancing the solubility of poorly water-soluble chemicals like drugs and vitamins, while also providing a protective shield against oxidative deterioration of valuable materials (Palma et al., 2002).
Potential in Cancer Research
Research has explored the use of ascorbic acid derivatives, including 6-O-Octanoyl-L-ascorbic acid, in cancer research. These derivatives exhibit cytotoxic effects against malignant cells, suggesting their potential use as anticancer agents. This therapeutic application stems from the unique structural features of these derivatives (Roomi et al., 1998).
Stability in Various Solutions
Studies on the stability of alkanoyl-6-O-ascorbates, including 6-O-Octanoyl-L-ascorbic acid, in different surfactant aggregate systems under UV irradiation have revealed their enhanced stability compared to ascorbic acid in certain conditions. This property is important for their effective use in various formulations (Han et al., 2002).
Skin Health Applications
Given its antioxidative properties, 6-O-Octanoyl-L-ascorbic acid is also relevant in dermatology for skin health. It can be used topically to treat and prevent changes associated with photoaging and hyperpigmentation, capitalizing on its antioxidative and photoprotective effects (Ravetti et al., 2019).
Safety And Hazards
Future Directions
Research is ongoing to explore the bioactivities of 6-O-Octanoyl-L-ascorbic acid and other L-ascorbic acid derivatives . For example, one study found that 2-O-α-D-glucopyranosyl-6-O-octanoyl-L-ascorbic acid enhanced nerve growth factor-induced neurite outgrowth in PC12 cells . This suggests potential applications in neurobiology and medicine .
properties
IUPAC Name |
[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] octanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O7/c1-2-3-4-5-6-7-10(16)20-8-9(15)13-11(17)12(18)14(19)21-13/h9,13,15,17-18H,2-8H2,1H3/t9-,13+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMYJAOMXLDBDV-TVQRCGJNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-O-Octanoyl-L-ascorbic acid |
Citations
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